molecular formula C11H9F3N2O2 B13687361 [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol

[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B13687361
M. Wt: 258.20 g/mol
InChI Key: AMRIAECTIXVEDF-UHFFFAOYSA-N
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Description

[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzyl Group: The benzyl group can be introduced through alkylation reactions using benzyl halides or benzyl alcohols in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures or reduce the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions, including acidic, basic, or neutral environments.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced heterocycles, methyl derivatives.

    Substitution: Substituted benzyl or oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable addition to drug candidates.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. The oxadiazole ring is a common pharmacophore in many drugs, and the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanol
  • [3-[2-(Trifluoromethyl)benzyl]-1,2,4-thiadiazol-5-yl]methanol
  • [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]ethanol

Uniqueness

The uniqueness of [3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol lies in its combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced metabolic stability, bioavailability, and binding affinity, which are not commonly found in other similar compounds.

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

[3-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-5-yl]methanol

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)8-4-2-1-3-7(8)5-9-15-10(6-17)18-16-9/h1-4,17H,5-6H2

InChI Key

AMRIAECTIXVEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NOC(=N2)CO)C(F)(F)F

Origin of Product

United States

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